molecular formula C17H19N3O B5684221 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone

Cat. No.: B5684221
M. Wt: 281.35 g/mol
InChI Key: PESPIUFIEIZKHT-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone typically involves multiple steps, starting from commercially available precursorsThe cyclopropyl group is often introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and pyrrolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors.

    Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone is unique due to its combination of a quinoline moiety with a cyclopropyl-substituted pyrrolidine ring. This structural arrangement allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-14-10-20(9-13(14)11-5-6-11)17(21)16-8-7-12-3-1-2-4-15(12)19-16/h1-4,7-8,11,13-14H,5-6,9-10,18H2/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPIUFIEIZKHT-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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